molecular formula C7H13NO3S B143653 N-Formyl-DL-ethionine CAS No. 126872-00-2

N-Formyl-DL-ethionine

Cat. No. B143653
CAS RN: 126872-00-2
M. Wt: 191.25 g/mol
InChI Key: XARCKCMBMDYFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-DL-ethionine (NFE) is an amino acid that is widely used in a variety of scientific research applications. It is a derivative of DL-ethionine, which is an essential amino acid found in many proteins. NFE is often used in biochemical and physiological research due to its ability to act as a chemical messenger in various cellular processes.

Scientific Research Applications

Impact on Epithelial Cells

N-Formyl-DL-ethionine has been studied for its effects on various cell types, particularly epithelial cells with active secretory functions. It has been used as an experimental agent to understand cellular functions and morphological changes. For instance, it was found to affect the exocrine cells of the exorbital lacrimal glands in rats (Benson, 1964).

Role in Protein Synthesis

The compound plays a role in the processing of the N termini of nascent polypeptide chains in bacterial protein synthesis. Specifically, it is involved in the removal of the formyl group before methionine can be cleaved by methionine aminopeptidase (Solbiati et al., 1999).

Inhibition of Algal Growth

Research has shown that DL-ethionine can selectively inhibit the growth of blue-green algae, making it a potential tool for controlling these organisms in various environments. It has been particularly noted for its ability to inhibit these algae in defined or semidefined media (Aaronson & Ardois, 1971).

Degradation of N-Formyl Peptides

N-Formyl peptides, derived from bacterial and mitochondrial proteins, serve as chemoattractants for mammalian phagocytic leukocytes. Enzymes capable of degrading N-formyl peptides have been isolated and characterized, indicating their protective role in the body (Nguyen & Pei, 2005).

Role in Enzymatic Reactions

N-Formyl-methionine plays a crucial role in various enzymatic processes, such as deformylation in bacterial translation. The genetic characterization of polypeptide deformylase, which removes the formyl group from N-terminal methionine, highlights its significance in eubacterial protein maturation (Mazel et al., 1994).

Safety and Hazards

When handling N-Formyl-DL-ethionine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Relevant Papers The relevant papers retrieved provide information about the potential roles of formyl peptide receptors (FPRs) in neuronal function and dysfunction , and the structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns . These papers could provide valuable insights for future research on this compound.

Biochemical Analysis

Biochemical Properties

It is known that it is a derivative of the amino acid methionine .

Cellular Effects

N-Formyl-DL-ethionine has been observed to have effects on cellular processes. For instance, ethionine, a related compound, has been found to inhibit cell viability by disrupting the balance between proliferation and apoptosis, and preventing neural stem cells from differentiating into neurons and astrocytes .

Molecular Mechanism

It is known that cell stress promotes degradation of mitochondria which release danger-associated molecular patterns that are catabolized to N-formylmethionine . This suggests that this compound may have similar effects.

Temporal Effects in Laboratory Settings

It is known that it is used in proteomics research , suggesting that it may have effects on protein expression over time.

Dosage Effects in Animal Models

It is known that ethionine, a related compound, has been used in animal models to induce diabetes and its related complications .

Metabolic Pathways

It is known that in bacteria, methionine initiates protein synthesis via its N-formyl metabolite , suggesting that this compound may have similar effects.

Transport and Distribution

It is known that it is used in proteomics research , suggesting that it may interact with proteins and other biomolecules within cells.

Subcellular Localization

It is known that it is used in proteomics research , suggesting that it may be localized to specific compartments or organelles within cells.

properties

IUPAC Name

4-ethylsulfanyl-2-formamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCKCMBMDYFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559582
Record name S-Ethyl-N-formylhomocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126872-00-2
Record name S-Ethyl-N-formylhomocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-DL-ethionine
Reactant of Route 2
N-Formyl-DL-ethionine
Reactant of Route 3
N-Formyl-DL-ethionine
Reactant of Route 4
Reactant of Route 4
N-Formyl-DL-ethionine
Reactant of Route 5
Reactant of Route 5
N-Formyl-DL-ethionine
Reactant of Route 6
Reactant of Route 6
N-Formyl-DL-ethionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.